(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide
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Description
(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide is a useful research compound. Its molecular formula is C19H18ClN3O6S and its molecular weight is 451.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Based on the structural similarity to other benzothiazole derivatives, it is plausible that it may interact with thearyl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .
Mode of Action
It is suggested that the compound may act as an antagonist of the ahr . Upon ligand binding, AhR dissociates from its cytosolic multiprotein complex, shuttles into the nucleus, dimerizes with ARNT, and binds to xenobiotic-responsive elements (XREs) in the promoter of target genes . This compound may interfere with this process, thereby modulating the transcription of target genes.
Biochemical Pathways
Given the potential interaction with ahr, it is likely that the compound may influence pathways related to the detoxification of xenobiotics and the response to oxidative stress .
Result of Action
Based on its potential interaction with ahr, it may modulate the transcription of target genes, thereby influencing cellular processes such as detoxification of xenobiotics and response to oxidative stress .
Properties
IUPAC Name |
2-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c1-27-7-6-22-14-9-15(28-2)16(29-3)10-17(14)30-19(22)21-18(24)12-8-11(23(25)26)4-5-13(12)20/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOJLPOKPFTAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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